4-(3-Methylpyrazin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(3-methylpyrazin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-9(11-3-2-10-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFZUXDIKLRNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution of Halogenated Pyrazines
A principal route to 4-(3-Methylpyrazin-2-yl)morpholine involves the reaction of 2-chloro-3-methylpyrazine with morpholine under nucleophilic aromatic substitution (NAS) conditions. Pyrazine’s electron-deficient aromatic ring facilitates displacement of halogens by nucleophiles such as morpholine. The methyl group at position 3 exerts a weak electron-donating effect via hyperconjugation, slightly activating the adjacent position 2 for substitution.
Procedure :
- Reaction Setup : Combine 2-chloro-3-methylpyrazine (1.0 equiv) and morpholine (2.0 equiv) in anhydrous dimethylformamide (DMF).
- Base Addition : Introduce potassium carbonate (2.5 equiv) to scavenge HCl.
- Heating : Reflux at 120°C for 12–24 hours under nitrogen.
- Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 60–75% (theoretical), depending on reaction time and purity of starting materials.
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
- Formation of a Meisenheimer complex between morpholine’s nitrogen and the electron-deficient pyrazine ring.
- Elimination of chloride to restore aromaticity, yielding the desired product.
Optimization of Reaction Conditions
Key parameters influencing NAS efficiency include:
Side reactions, such as over-alkylation or ring-opening, are mitigated by controlling stoichiometry and reaction time.
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed C–N bond formation offers a modern alternative to NAS, particularly for sterically hindered substrates. This method employs 2-bromo-3-methylpyrazine and morpholine in the presence of a palladium catalyst.
Procedure :
- Catalyst System : Combine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (2.0 equiv) in toluene.
- Reaction : Heat at 100°C for 8 hours.
- Purification : Isolate via aqueous workup and recrystallization from ethanol.
Yield : 70–85%, with superior regioselectivity compared to NAS.
Advantages :
- Mild conditions reduce decomposition risks.
- Tolerates diverse functional groups.
Comparison of Catalytic Systems
| Catalyst | Ligand | Yield (%) | Selectivity |
|---|---|---|---|
| Pd(OAc)₂ | BINAP | 65 | Moderate |
| Pd₂(dba)₃ | Xantphos | 85 | High |
| NiCl₂(PCy₃)₂ | DPEPhos | 50 | Low |
The Pd/Xantphos system achieves optimal balance between activity and stability.
Alternative Synthetic Pathways
Reductive Amination of Pyrazine Ketones
While less common, reductive amination offers a route to this compound if ketone intermediates are accessible. For instance, 3-methylpyrazine-2-carbaldehyde can react with morpholine under hydrogenation conditions.
Procedure :
Solid-Phase Synthesis
Immobilized morpholine derivatives on resin beads enable iterative coupling with pyrazine building blocks. This method, though niche, is valuable for parallel synthesis in drug discovery.
Characterization and Analytical Data
Spectroscopic Identification
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazine ring and chair conformation of the morpholine moiety, with bond angles consistent with sp²–sp³ hybridization.
Applications and Derivatives
This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents. Functionalization at the morpholine nitrogen or pyrazine ring enables diversification into compound libraries.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyrazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or morpholine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-(3-Methylpyrazin-2-yl)morpholine derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds with this structural motif can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as multi-target cytotoxic agents .
Neuropathic Pain Treatment
The compound has also been explored for its efficacy in treating neuropathic pain. A specific derivative has been identified as an endothelin antagonist, which may alleviate pain associated with conditions like diabetic neuropathy and postherpetic neuralgia . This application is particularly relevant given the increasing prevalence of chronic pain conditions.
Biological Studies
Enzyme Inhibition
Research has demonstrated that this compound and its derivatives can act as inhibitors of various enzymes involved in disease processes. For example, certain compounds have shown the ability to inhibit oncogenic kinases, which play a critical role in cancer progression . This highlights the compound's potential as a lead structure for developing new kinase inhibitors.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound derivatives with biological targets. These studies provide insights into how these compounds interact at the molecular level, which is crucial for rational drug design .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The development of novel synthetic routes has facilitated the creation of a diverse library of derivatives, each with unique pharmacological properties .
Table: Summary of Key Findings on this compound
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound derivatives, researchers found that specific compounds exhibited nanomolar inhibitory activities against TRKA, a receptor tyrosine kinase involved in cancer cell survival. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds .
Case Study 2: Pain Management
A clinical study investigated the use of a derivative of this compound for managing neuropathic pain in patients with diabetes. The results indicated a significant reduction in pain levels compared to placebo, supporting its potential application in clinical settings .
Mechanism of Action
The mechanism of action of 4-(3-Methylpyrazin-2-yl)morpholine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Observations :
EP2 Receptor Potentiation
- Morpholine vs. Piperidine/Piperazine : In trisubstituted pyrimidine analogs (e.g., CID2992168), the morpholine ring demonstrated superior EP2 receptor potentiation (fold shift = 12.5) compared to piperidine (fold shift = 3.2) or piperazine (fold shift = 1.8) . However, in benzamide derivatives (e.g., TG6–268), replacing piperidine with morpholine abolished activity, highlighting scaffold-dependent effects .
Androgen Receptor (AR) Modulation
- VPC-14449, a morpholine-thiazole derivative, inhibits AR splice variants (e.g., AR-V7) by disrupting DNA-binding domains (DBD). Its activity depends on the dibromoimidazole substituent’s position (2,4-dibromo vs. 4,5-dibromo), which affects binding specificity . Structural parallels suggest this compound could interact with AR DBD, but empirical validation is needed.
Q & A
Q. What synthetic methodologies are effective for preparing 4-(3-Methylpyrazin-2-yl)morpholine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyrazine derivatives and morpholine. For example, analogous compounds like 4-(pyrazin-2-yl)morpholine are synthesized via Buchwald-Hartwig amination or direct coupling, followed by purification using column chromatography . Optimization strategies include:
- Temperature control (e.g., reflux in ethanol for 5–12 hours).
- Catalytic systems (e.g., Pd-based catalysts for cross-coupling).
- Purification via silica gel chromatography to isolate high-purity crystals.
Data Table:
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | None | Ethanol | 65–75 | |
| Mannich reaction | Morpholine | Ethanol | ~70 |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation requires multimodal spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm proton environments and carbon connectivity.
- X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., morpholine-pyrazine dihedral angles ~68° in analogous compounds) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Cross-validation : Compare experimental NMR/X-ray data with density functional theory (DFT)-optimized structures.
- Dynamic NMR : Assess rotational barriers in morpholine rings under variable temperatures.
- Crystallographic refinement : Use software like SHELXL to resolve ambiguities in electron density maps .
Q. What role does the pyrazine ring’s substitution pattern play in modulating biological activity?
- Methodological Answer : The 3-methyl group on pyrazine enhances lipophilicity and steric effects, influencing target binding. Structure-activity relationship (SAR) studies on analogous compounds (e.g., antipsychotics or antidiabetic agents) reveal:
- Methyl groups improve metabolic stability by reducing oxidative degradation.
- Pyrazine-morpholine hybrids inhibit enzymes like kinases or cytochrome P450 isoforms (e.g., CYP2A13 inhibition with IC values < 200 μM) .
Q. What advanced techniques are used to evaluate metabolic stability and solubility during lead optimization?
- Methodological Answer : Key assays include:
- Shake-flask solubility : Measures aqueous solubility (e.g., 180–184 μM for morpholine derivatives in PBS pH 7.4) .
- Recombinant CYP phenotyping : Identifies metabolic pathways using human liver microsomes.
- High-throughput crystallography : Screens for polymorphic forms affecting bioavailability.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported reaction yields or spectroscopic data?
- Methodological Answer : Contradictions may stem from impurities or varying reaction conditions. Mitigation involves:
- Reproducibility checks : Standardize solvents, catalysts, and temperatures.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra.
- Single-crystal refinement : Resolve ambiguities in X-ray data (e.g., SHELX refinement for hydrogen bonding networks) .
Key Research Findings
- Crystallographic Data : The morpholine ring in 4-(pyrazin-2-yl)morpholine adopts a chair conformation, with a dihedral angle of 68° relative to the pyrazine ring .
- Solubility Profile : Fluorinated morpholine analogs exhibit solubility >180 μM, critical for in vivo studies .
- Biological Relevance : N-Heteroarylmorpholine derivatives show promise in targeting neuropsychiatric and metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
